4-(4-Bromophenyl)tetrahydropyran-4-ol
Overview
Description
4-(4-Bromophenyl)tetrahydropyran-4-ol is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring, which also contains a hydroxyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol typically involves the reaction of 4-bromobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)tetrahydropyran-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(4-bromophenyl)tetrahydropyran-4-one, while substitution of the bromine atom can produce 4-(4-aminophenyl)tetrahydropyran-4-ol.
Scientific Research Applications
4-(4-Bromophenyl)tetrahydropyran-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving brominated compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)tetrahydropyran-4-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)tetrahydropyran-4-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)tetrahydropyran-4-ol: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)tetrahydropyran-4-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenyl)tetrahydropyran-4-ol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-(4-bromophenyl)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWAQRTCKMZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596373 | |
Record name | 4-(4-Bromophenyl)oxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165119-46-0 | |
Record name | 4-(4-Bromophenyl)oxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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